
3-(Phenylethynyl)benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Phenylethynyl)benzoyl chloride is an organic compound with the molecular formula C15H9ClO. It consists of a benzoyl chloride group attached to a phenylethynyl group. This compound is a derivative of benzoyl chloride, which is known for its reactivity and utility in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(Phenylethynyl)benzoyl chloride can be synthesized through various methods. One common method involves the reaction of 3-(phenylethynyl)benzoic acid with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically proceeds under reflux conditions, resulting in the formation of this compound along with the release of sulfur dioxide (SO2) or phosphorus oxychloride (POCl3) as by-products .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(Phenylethynyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Oxidation Reactions: The phenylethynyl group can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia (NH3) or primary amines (RNH2) are used under basic conditions to form amides.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions can oxidize the phenylethynyl group.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used for reduction reactions.
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions.
Ketones and Carboxylic Acids: Resulting from oxidation reactions.
Alcohols and Alkanes: Produced through reduction reactions.
Aplicaciones Científicas De Investigación
3-(Phenylethynyl)benzoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 3-(Phenylethynyl)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The phenylethynyl group can participate in π-π interactions and conjugation, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl Chloride: A simpler acyl chloride with a benzene ring, used in similar substitution reactions.
Phenylacetylene: Contains a phenylethynyl group but lacks the acyl chloride functionality.
3-(Phenylethynyl)benzoic Acid: The carboxylic acid precursor to 3-(Phenylethynyl)benzoyl chloride.
Uniqueness
This compound is unique due to the presence of both the phenylethynyl and benzoyl chloride groups, allowing it to participate in a wide range of chemical reactions. Its dual functionality makes it a valuable intermediate in organic synthesis and research.
Propiedades
Número CAS |
920511-56-4 |
|---|---|
Fórmula molecular |
C15H9ClO |
Peso molecular |
240.68 g/mol |
Nombre IUPAC |
3-(2-phenylethynyl)benzoyl chloride |
InChI |
InChI=1S/C15H9ClO/c16-15(17)14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H |
Clave InChI |
UCEUORKXIIUCST-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC(=CC=C2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


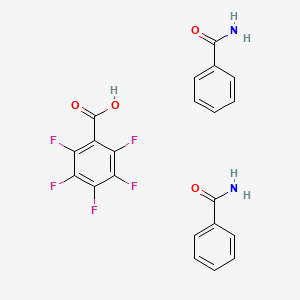
![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 1-butyl-, 1,1-dimethylethyl ester, (1R)-](/img/structure/B14183759.png)
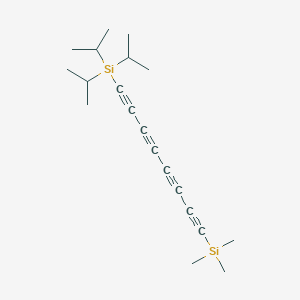
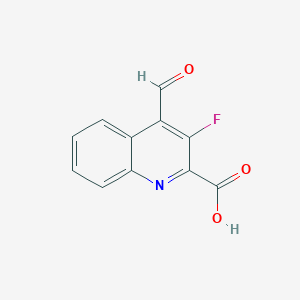
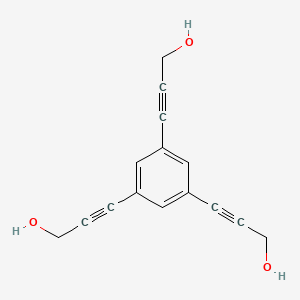
![3-Benzyl-3-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B14183781.png)
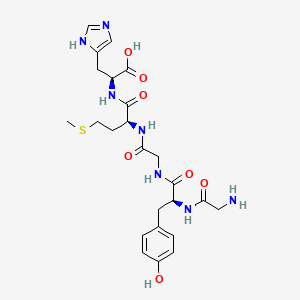

![Methyl 3-[4-(2H-1,2,3-triazol-4-yl)phenyl]prop-2-enoate](/img/structure/B14183795.png)
silane](/img/structure/B14183806.png)
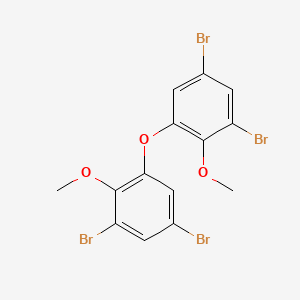
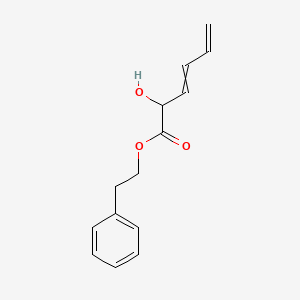
![2-[(Propan-2-yl)amino]heptanenitrile](/img/structure/B14183834.png)
![N-[(2S)-1-[4-(4-chlorobenzoyl)piperidin-1-yl]-3-hydroxypropan-2-yl]-3-(5-cyano-2-methoxyphenyl)prop-2-enamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14183844.png)
